(2R)-1-methoxy-N-methylpropane-2-sulfonamide
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Overview
Description
(2R)-1-methoxy-N-methylpropane-2-sulfonamide is an organic compound with a chiral center, making it an enantiomer
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-methoxy-N-methylpropane-2-sulfonamide typically involves the reaction of a suitable sulfonyl chloride with a secondary amine. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid by-product. The reaction can be represented as follows:
R-SO2Cl+R’NH→R-SO2NR’+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-methoxy-N-methylpropane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
(2R)-1-methoxy-N-methylpropane-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-1-methoxy-N-methylpropane-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-methoxy-N-methylpropane-2-sulfonamide: The enantiomer of the compound, with similar chemical properties but different biological activity.
N-methylpropane-2-sulfonamide: Lacks the methoxy group, leading to different reactivity and applications.
Uniqueness
(2R)-1-methoxy-N-methylpropane-2-sulfonamide is unique due to its chiral center, which can result in enantioselective interactions with biological targets. This property makes it valuable in the development of chiral drugs and catalysts.
Properties
CAS No. |
2751603-06-0 |
---|---|
Molecular Formula |
C5H13NO3S |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
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